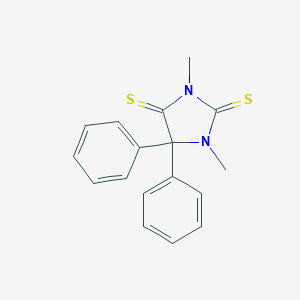
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delphinidin-3-glucosidchlorid: ist ein natürlich vorkommendes Anthocyan, eine Art von Flavonoidpigment, das in verschiedenen Pflanzen vorkommt. Es ist für die blaue, violette und rote Farbe vieler Früchte und Blüten verantwortlich. Diese Verbindung ist das 3-Glucosid von Delphinidin und findet sich häufig in schwarzen Bohnen, schwarzen Johannisbeeren, Blaubeeren, Heidelbeeren, Heidelbeerblättern und verschiedenen Myrten . Es ist auch bekannt für seine antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Delphinidin-3-glucosidchlorid kann durch enzymatische Acylierung von Delphinidin mit Glucose synthetisiert werden. Das Enzym Anthocyanin-3-O-glucosid-6''-O-hydroxycinnamoyltransferase katalysiert die Reaktion zwischen Delphinidin und Glucose zur Bildung von Delphinidin-3-glucosid .
Industrielle Produktionsmethoden: Die industrielle Produktion von Delphinidin-3-glucosidchlorid erfolgt in der Regel durch Extraktion aus natürlichen Quellen wie Beeren und anderen Früchten. Der Extraktionsprozess umfasst Mazeration, Filtration und Reinigungsschritte, um die Verbindung in reiner Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Delphinidin-3-glucosidchlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Delphinidin-3-glucosidchlorid kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Hydroxidionen oder andere nucleophile Reagenzien.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Delphinidin, wie z. B. Delphinidin-3-rutinosid, Delphinidin-3-galactosid und Delphinidin-3-sambubiosid .
Wissenschaftliche Forschungsanwendungen
Chemie: Delphinidin-3-glucosidchlorid wird als natürlicher Farbstoff in der Biochemie und Lebensmittelchemie verwendet. Es wird auch in Studien zur Stabilität und antioxidativen Eigenschaften von Anthocyanen verwendet .
Biologie: In der biologischen Forschung wird Delphinidin-3-glucosidchlorid auf seine potenziellen Antikrebswirkungen untersucht. Es wurde gezeigt, dass es die Apoptose in chronisch lymphatischer Leukämie der B-Zellen induziert und die Expression bestimmter Onkogene hemmt .
Medizin: Delphinidin-3-glucosidchlorid zeigt Phytoöstrogenaktivität durch Bindung an den Östrogenrezeptor Beta, was es zu einem potenziellen Kandidaten für hormonbedingte Therapien macht . Es zeigt auch vielversprechende Ergebnisse bei der Behandlung von Herz-Kreislauf-Erkrankungen aufgrund seiner antioxidativen und entzündungshemmenden Eigenschaften .
Industrie: In der Lebensmittelindustrie wird Delphinidin-3-glucosidchlorid als natürlicher Farbstoff in verschiedenen Lebensmitteln verwendet. Seine Stabilität und lebendige Farbe machen es zu einer attraktiven Alternative zu synthetischen Farbstoffen .
Wirkmechanismus
Delphinidin-3-glucosidchlorid entfaltet seine Wirkungen über mehrere molekulare Pfade. Es induziert die Apoptose in Krebszellen, indem es pro-apoptotische Proteine aktiviert und anti-apoptotische Proteine hemmt. Es moduliert auch die Expression von Genen, die an Zellproliferation und Überleben beteiligt sind . Zusätzlich bindet Delphinidin-3-glucosidchlorid an den Östrogenrezeptor Beta, übt Phytoöstrogenaktivität aus und beeinflusst hormonbedingte Pfade .
Wirkmechanismus
Delphinidin 3-glucoside chloride exerts its effects through multiple molecular pathways. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also modulates the expression of genes involved in cell proliferation and survival . Additionally, delphinidin 3-glucoside chloride binds to estrogen receptor beta, exerting phytoestrogen activity and influencing hormone-related pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Delphinidin-3-rutinosid
- Delphinidin-3-galactosid
- Delphinidin-3-sambubiosid
- Delphinidin-3-arabinosid
Vergleich: Delphinidin-3-glucosidchlorid ist aufgrund seiner spezifischen glycosidischen Verknüpfung und des Chloridions einzigartig. Diese Struktur verleiht im Vergleich zu anderen Delphinidinderivaten eindeutige chemische und biologische Eigenschaften. Beispielsweise haben Delphinidin-3-rutinosid und Delphinidin-3-galactosid unterschiedliche Zuckerreste, die sich auf ihre Löslichkeit, Stabilität und Bioverfügbarkeit auswirken können .
Eigenschaften
CAS-Nummer |
16116-40-8 |
|---|---|
Molekularformel |
C17H16N2S2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
OFTKLXJEDKESFB-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















